(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride (1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1807941-28-1
VCID: VC8248994
InChI: InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-3-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1
SMILES: CCOC(=O)C1CCC(C1)N.Cl
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67

(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride

CAS No.: 1807941-28-1

Cat. No.: VC8248994

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67

* For research use only. Not for human or veterinary use.

(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride - 1807941-28-1

Specification

CAS No. 1807941-28-1
Molecular Formula C8H16ClNO2
Molecular Weight 193.67
IUPAC Name ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-3-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1
Standard InChI Key BAEACPWZPZQUKI-HHQFNNIRSA-N
Isomeric SMILES CCOC(=O)[C@@H]1CC[C@@H](C1)N.Cl
SMILES CCOC(=O)C1CCC(C1)N.Cl
Canonical SMILES CCOC(=O)C1CCC(C1)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride (molecular formula: C8H16ClNO2\text{C}_8\text{H}_{16}\text{ClNO}_2, molecular weight: 193.67 g/mol) features a cyclopentane ring substituted with an ethyl ester group at the 1-position and an amino group at the 3-position, with strict (1R,3S) stereochemistry . The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays. Key identifiers include:

PropertyValue
CAS Numbers1300713-02-3 , 1807941-28-1, 1202412-16-5 (vendor-dependent)
IUPAC NameEthyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride
InChIInChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-3-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1
SMILESCCOC(=O)[C@@H]1CCC@@HN.Cl
PubChem CID71307676

The stereochemistry is critical for its interactions in chiral environments, such as enzyme binding sites or self-assembling peptides .

Spectral Characterization

Nuclear magnetic resonance (NMR) studies reveal conformational averaging in solution. For example, 1H^1\text{H} NMR (CDCl3_3, 250 MHz) of related intermediates shows resonances at δ 1.47 ppm (tert-butyl group) and δ 4.47 ppm (ester CH2_2), consistent with the ethyl ester moiety . The hydrochloride salt’s presence is confirmed by broad NH3+_3^+ signals near δ 7.08 ppm in analogous compounds .

Synthesis and Purification

Key Synthetic Routes

The synthesis involves multi-step strategies to achieve stereocontrol and high purity:

  • Hydrogenation of Vince’s Lactam:
    Starting from 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince’s lactam), catalytic hydrogenation (10% Pd/C, EtOAc, H2_2 balloon) yields 2-azabicyclo[2.2.1]heptan-3-one . This intermediate is subsequently functionalized via esterification and amination.

  • Amination and Esterification:
    Reaction with ethyl chloroformate under basic conditions introduces the ethyl ester group. Stereoselective amination is achieved using ammonia or protected amines, followed by hydrochloride salt formation .

  • Purification:
    Flash chromatography (8–25% ethyl acetate/hexanes) and recrystallization are employed to isolate the product in >90% purity .

Reaction Optimization

Critical parameters include:

  • Temperature: 0–25°C to prevent racemization.

  • pH Control: Maintained near neutrality during amination to avoid decomposition.

  • Catalyst Loading: 5–10% Pd/C for efficient hydrogenation .

Applications in Scientific Research

Peptide Nanostructure Development

The compound serves as a constrained β-amino acid analog in peptide synthesis. For instance, Brea et al. (2005) incorporated it into dimeric α,γ-peptide segments, which self-assembled into nanotubular structures stabilized by backbone hydrogen bonds . The rigid cyclopentane ring enforces specific dihedral angles, promoting predictable secondary structures .

Analytical Method Development

Researchers utilize advanced NMR techniques (e.g., 2QF-COSY, TOCSY) to monitor conformational dynamics. For example, mixing times of 250–400 ms in NOESY experiments have elucidated intramolecular hydrogen bonding patterns .

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the cyclopentane ring to optimize pharmacokinetic properties.

  • Nanomaterials: Expanding applications in drug delivery systems using peptide nanotubules.

  • Catalytic Applications: Exploring its use as a chiral ligand in asymmetric synthesis.

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